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molecular formula C8H8N2O2 B8324280 4-Acetylaminopyridine-2-aldehyde

4-Acetylaminopyridine-2-aldehyde

Cat. No. B8324280
M. Wt: 164.16 g/mol
InChI Key: XGJILWNEKMZFHZ-UHFFFAOYSA-N
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Patent
US05084458

Procedure details

2 g of the thus obtained 2-hydroxymethyl-4-acetylaminopyridine were suspended in 400 ml of dichloromethane, mixed with 6 g of MnO3 refluxed for 26 hours. The MnO2 was then filtered hot and the dichloromethane solution rotated n to dryness. 1.5 g of 4-acetylaminopyridine-2-aldehyde were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
MnO3
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:8]=[C:7]([NH:9][C:10](=[O:12])[CH3:11])[CH:6]=[CH:5][N:4]=1>ClCCl>[C:10]([NH:9][C:7]1[CH:6]=[CH:5][N:4]=[C:3]([CH:2]=[O:1])[CH:8]=1)(=[O:12])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1=NC=CC(=C1)NC(C)=O
Step Two
Name
MnO3
Quantity
6 g
Type
reactant
Smiles
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 26 hours
Duration
26 h
FILTRATION
Type
FILTRATION
Details
The MnO2 was then filtered hot

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=CC(=NC=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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